molecular formula C12H17Cl2N3 B2820692 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride CAS No. 130017-35-5

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride

Cat. No.: B2820692
CAS No.: 130017-35-5
M. Wt: 274.19
InChI Key: XOLGWORKFXYWIK-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3. It is a white solid with a molecular weight of 274.19 g/mol

Preparation Methods

The synthesis of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride typically involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN). Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride can be compared with other similar compounds, such as:

    2-Piperidin-4-yl-1H-benzimidazole: This compound has a similar structure but differs in the position of the piperidine ring.

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This derivative has a different functional group on the benzimidazole ring.

    4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride: This compound has a methyl group on the piperidine ring

Properties

IUPAC Name

1-piperidin-4-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGWORKFXYWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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